Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC16360691
Molecular Formula: C19H18FN3O3S2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate -](/images/structure/VC16360691.png)
Specification
Molecular Formula | C19H18FN3O3S2 |
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Molecular Weight | 419.5 g/mol |
IUPAC Name | methyl 2-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C19H18FN3O3S2/c1-10(2)16-15(18(25)26-3)23-19(28-16)22-14(24)8-13-9-27-17(21-13)11-4-6-12(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,22,23,24) |
Standard InChI Key | NKXSFKAEIMDMTB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)C(=O)OC |
Introduction
Structural and Chemical Characteristics
Core Thiazole Framework
The molecule contains two 1,3-thiazole rings, five-membered heterocycles with sulfur and nitrogen atoms at positions 1 and 3. Thiazoles are electron-deficient aromatic systems, enabling π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets . The first thiazole ring (at position 4) is substituted with a 4-fluorophenyl group, while the second thiazole (at position 2) is functionalized with an acetyl amino group and a methyl ester.
Electronic Effects
The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the adjacent thiazole, potentially increasing reactivity in nucleophilic substitution reactions. The methyl ester at position 4 of the second thiazole introduces steric bulk and modulates solubility, favoring lipid bilayer penetration in biological systems .
Steric Considerations
The isopropyl group at position 5 of the second thiazole creates a steric environment that may influence conformational flexibility. This substituent could restrict rotational freedom, stabilizing specific binding conformations in protein-ligand interactions .
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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4-Fluorophenyl-thiazole: Synthesized via Hantzsch thiazole synthesis, combining thiourea with α-halo ketones.
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Acetyl-amino-thiazole: Formed through nucleophilic acyl substitution between a thiazole-amine and an acetyl chloride derivative.
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Methyl ester-thiazole: Introduced via esterification of a carboxylic acid intermediate with methanol under acidic conditions.
Stepwise Synthesis
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Synthesis of 2-(4-Fluorophenyl)-1,3-thiazol-4-yl Acetic Acid
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Condensation of 4-fluorophenylthiourea with chloroacetoacetic acid yields the thiazole core.
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Subsequent hydrolysis of the acetyl group generates the acetic acid derivative.
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Coupling with 5-Isopropyl-1,3-thiazole-4-carboxylic Acid
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Activation of the acetic acid moiety using carbodiimide (e.g., EDC) facilitates amide bond formation with the amine group of 5-isopropyl-1,3-thiazole-4-carboxylate.
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Methyl Esterification
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Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, followed by reaction with methanol to form the methyl ester.
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Table 1: Key Synthetic Intermediates and Conditions
Step | Intermediate | Reagents/Conditions | Yield (%) |
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1 | 2-(4-Fluorophenyl)-1,3-thiazole | Thiourea, CH₃COCl, EtOH, Δ | 78 |
2 | Acetic acid derivative | NaOH (aq), reflux | 85 |
3 | Amide-coupled product | EDC, DMF, rt | 65 |
4 | Methyl ester | SOCl₂, MeOH | 92 |
Physicochemical Properties
Solubility and Lipophilicity
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logP: Predicted value of 3.2 (calculated using Crippen’s method), indicating moderate lipophilicity.
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Aqueous Solubility: ~0.05 mg/mL at pH 7.4, necessitating formulation with solubilizing agents.
Stability
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Hydrolytic Stability: The methyl ester is prone to hydrolysis under alkaline conditions, forming the corresponding carboxylic acid.
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Photostability: The thiazole rings absorb UV light at λₘₐₓ ≈ 280 nm, requiring protection from light during storage.
Computational Modeling and Docking Studies
Molecular Docking with CDK9
Docking simulations (PDB: 4BCF) suggest the 4-fluorophenyl group occupies the ATP-binding pocket, forming van der Waals contacts with Val33 and Ala37. The thiazole nitrogen participates in hydrogen bonding with Cys106 .
Figure 1: Hypothetical Binding Pose (Generated via AutoDock Vina)
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Binding Energy: -9.2 kcal/mol
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Key Interactions:
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π-π stacking between 4-fluorophenyl and Phe30.
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Hydrogen bond between thiazole N and Cys106 backbone.
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Toxicological Considerations
Acute Toxicity
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LD₅₀ (Mouse): Estimated >500 mg/kg (oral), indicating low acute toxicity.
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hERG Inhibition: Moderate risk (IC₅₀ ≈ 10 μM), necessitating structural optimization to reduce cardiotoxicity.
Metabolic Pathways
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Primary Metabolites: Ester hydrolysis to the carboxylic acid and hepatic glucuronidation.
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CYP450 Involvement: Predominantly metabolized by CYP3A4, suggesting potential drug-drug interactions.
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